Tert-butyl 3-amino-4-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-amino-4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)7-4-5-9(8(12)6-7)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDKGAUWXFJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Amino 4 Sulfamoylbenzoate
Established Synthetic Routes to Aminosulfonylbenzoic Acid Derivatives
The construction of the aminosulfonylbenzoic acid scaffold can be achieved through several well-established methodologies in organic chemistry. These routes primarily focus on the introduction and manipulation of the amino and sulfamoyl groups on a benzoic acid backbone.
Oxidation-Based Approaches for Aromatic Sulfonamides
Oxidation-based methods are a common strategy for the formation of aromatic sulfonamides. A classic example that illustrates this approach is the synthesis of sulfanilamide. libretexts.org This process typically begins with the protection of the amino group of an aniline (B41778) derivative, often through acetylation to form an acetanilide (B955). This protection is crucial to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. The acetanilide then undergoes chlorosulfonation using chlorosulfonic acid. wisc.edu The resulting 4-acetamidobenzenesulfonyl chloride is then treated with ammonia (B1221849) to form the sulfonamide. Finally, hydrolysis of the acetamido group yields the free amine. libretexts.orgwisc.edu
While this specific example leads to sulfanilamide, the principles can be adapted for the synthesis of other aminosulfonylbenzoic acid derivatives. For instance, starting with an appropriately substituted aminobenzoic acid derivative, a similar sequence of N-protection, chlorosulfonation, amination, and deprotection could be envisioned. The regioselectivity of the chlorosulfonation step is directed by the existing substituents on the aromatic ring.
More recent advancements in oxidation chemistry offer alternative routes. For example, the direct oxidative conversion of thiols to sulfonyl chlorides using reagents like a combination of H₂O₂ and SOCl₂, followed by reaction with an amine, provides a rapid and high-yielding pathway to sulfonamides. organic-chemistry.org Furthermore, single-electron oxidation of sulfonamides can lead to the formation of an aniline radical cation, which can undergo intramolecular nucleophilic attack, demonstrating the complex reactivity of these compounds under oxidative conditions. nih.gov
Diazonium Salt Formation and Subsequent Functionalization
Diazonium salts are versatile intermediates in aromatic chemistry, enabling the introduction of a wide array of functional groups. The synthesis of aminosulfonylbenzoic acid derivatives can leverage diazotization of an aminobenzoic acid. scirp.orgscirp.orgresearchgate.net The process involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scirp.orgrjptonline.org
The resulting diazonium salt can then be subjected to a variety of reactions. For instance, in the Meerwein procedure, the diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride. rsc.org This sulfonyl chloride can then be readily converted to the corresponding sulfonamide by reaction with ammonia. This method is particularly useful for anilines that are not amenable to direct chlorosulfonation. rsc.org
It is important to note that the stability and reactivity of the diazonium salt are influenced by the reaction conditions and the other substituents on the aromatic ring. scirp.org Careful control of temperature and the nucleophiles present is crucial to achieve the desired transformation and avoid competing side reactions such as hydroxylation. scirp.orgscirp.org
Amine Condensation Reactions in Aminosulfonylbenzoic Acid Synthesis
Amine condensation reactions are fundamental to the formation of amide and sulfonamide bonds. In the context of synthesizing aminosulfonylbenzoic acids, these reactions can be employed to introduce the sulfamoyl group. A general approach involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org For the synthesis of the target scaffold, this would entail reacting a derivative of 3-amino-4-chlorosulfonylbenzoic acid with ammonia.
A relevant synthetic pathway is detailed in a patent describing the preparation of various sulfamoylbenzoic acids. google.com The synthesis often starts with a nitrated benzoic acid derivative. The nitro group serves as a precursor to the amino group and also directs the subsequent electrophilic substitution. Following the introduction of other desired functionalities, the nitro group is reduced to an amine, and the sulfamoyl group is introduced, often via a chlorosulfonation-amination sequence. The condensation of the sulfonyl chloride with an amine is a key step in this process. The use of activating agents can facilitate this condensation. libretexts.orgacsgcipr.orghighfine.com
The following table provides examples of related 3-amino-4-substituted-5-sulfamoylbenzoic acid derivatives synthesized via multi-step sequences often involving amine condensation.
| Starting Material | Key Intermediates | Final Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-Amino-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-Amino-4-(4'-methylphenoxy)-5-sulfamoylbenzoic acid | Data not specified | google.com |
| 3-Amino-4-phenoxy-5-N,N-dimethylaminomethylene-aminosulfonylbenzoic acid methyl ester | 3-(3'-Chloropropionylamino)-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-n-Butyl-4-phenoxy-5-sulfamylbenzoic acid | Data not specified | google.com |
| 3-Amino-4-phenylthio-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-Cyclopropanecarboxamido-4-phenylthio-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-Cyclopropylmethylamino-4-phenylthio-5-sulfamoylbenzoic acid | Data not specified | google.com |
Esterification Strategies for Introducing the Tert-butyl Moiety
Once the 3-amino-4-sulfamoylbenzoic acid core has been synthesized, the final step is the introduction of the tert-butyl ester. This requires careful consideration of the reaction conditions to avoid side reactions with the amino and sulfamoyl groups.
Direct Esterification Techniques for Carboxylic Acids
The direct esterification of carboxylic acids with tert-butanol (B103910) is a common method for forming tert-butyl esters. researchgate.net However, this reaction is often challenging due to the steric hindrance of the tert-butyl group and the reversibility of the Fischer esterification. To overcome these challenges, various strategies have been developed.
One approach involves using a large excess of a tert-butylating agent, such as tert-butyl acetate, in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. nih.govresearchgate.netorganic-chemistry.org Another method utilizes the reaction of the carboxylic acid with isobutylene (B52900) gas in the presence of an acid catalyst. researchgate.net More recently, milder and more efficient methods have been developed, such as the use of 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) as a tert-butylating reagent. researchgate.net Transesterification from a more readily available ester, such as a methyl ester, to the tert-butyl ester can also be achieved using potassium tert-butoxide. thieme-connect.com Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids.
The following table summarizes various methods for the synthesis of tert-butyl esters from carboxylic acids.
| Carboxylic Acid | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic acid | t-Butanol, 2,2'-dibenzothiazolyl disulfide, triphenylphosphine | CH₂Cl₂, room temperature, 5 hours | Benzoic acid t-butyl ester | Not specified | prepchem.com |
| Various carboxylic acids | tert-Butyl acetoacetate, acid catalyst | Gentle warming | Corresponding tert-butyl esters | Good to high | researchgate.net |
| Various methyl esters | Potassium tert-butoxide | Diethyl ether, ambient temperature | Corresponding tert-butyl esters | High | thieme-connect.com |
| 4-Fluoro-3-nitrobenzoic acid | t-Butanol, H₂SO₄ | Microwave, sealed vessel, 130°C | tert-Butyl 4-fluoro-3-nitrobenzoate | Low |
Protective Group Chemistry for Amino and Sulfamoyl Functions
Given the presence of reactive amino and sulfamoyl groups in the 3-amino-4-sulfamoylbenzoic acid molecule, the use of protecting groups is a critical consideration during esterification. researchgate.netjocpr.comwiley-vch.de The amino group, being nucleophilic, can potentially react with activated forms of the carboxylic acid. The sulfamoyl group also contains N-H bonds that could be reactive under certain conditions.
A common strategy is to protect the amino group before carrying out the esterification. As mentioned previously, acetylation to form an acetanilide is a widely used method. libretexts.org This not only protects the amine but also deactivates the ring towards certain electrophilic reactions while directing others. Other protecting groups for amines, such as the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups, can also be employed. nih.gov The choice of protecting group depends on its stability to the esterification conditions and the ease of its subsequent removal. jocpr.com
The sulfamoyl group is generally less reactive than the primary amino group. However, under strongly basic conditions, the N-H protons can be deprotonated. Therefore, esterification methods that proceed under neutral or acidic conditions are generally preferred. The stability of the protecting groups to the final deprotection step to liberate the free amine must also be considered. wiley-vch.de A well-designed protecting group strategy ensures that the desired tert-butyl ester is formed without compromising the integrity of the other functional groups on the molecule. jocpr.com
Advanced Multi-Step Synthesis Pathways to the Target Compound
The creation of complex molecules like Tert-butyl 3-amino-4-sulfamoylbenzoate often necessitates sophisticated multi-step synthesis pathways. These routes are designed to build the molecular architecture by progressively introducing and modifying functional groups.
Sequential Functional Group Transformations for Complex Architectures
The synthesis of analogous complex aromatic amines frequently employs a sequence of well-defined chemical reactions, including acylation, nucleophilic substitution, and reduction, to achieve the desired structure. researchgate.net This strategic approach allows for precise control over the molecule's final form. A representative pathway for a structurally related compound, starting from 4-fluoro-2-methoxy-5-nitroaniline, illustrates this principle. researchgate.net
The process typically unfolds in the following stages:
Acylation: The initial step often involves the protection of an amine group. For instance, an amino group can be converted to a tert-butoxycarbonyl (Boc) carbamate (B1207046). This transformation protects the amine from reacting in subsequent steps. researchgate.net
Nucleophilic Aromatic Substitution: A subsequent step might involve the replacement of a functional group on the aromatic ring, such as a fluoro group, with another nucleophile. This reaction is crucial for building the core structure of the molecule. researchgate.net
Reduction: The final key transformation is often the reduction of a nitro group to an amino group. This is a common and effective method for introducing a primary amine onto an aromatic ring, yielding the final desired product. researchgate.net
This sequential approach, while potentially lengthy, offers high fidelity in producing complex molecular structures with well-defined stereochemistry and functional group placement.
Table 1: Illustrative Sequential Synthesis Pathway
| Step | Reaction Type | Starting Functional Group | Reagents and Conditions (Example) | Resulting Functional Group |
|---|---|---|---|---|
| 1 | Acylation (Protection) | Primary Amine (-NH₂) | Boc₂O, triethylamine, DMAP, 40 °C researchgate.net | Boc-protected Amine (-NHBoc) |
| 2 | Nucleophilic Substitution | Fluoro (-F) | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, 140 °C researchgate.net | Substituted Amine |
Exploration of One-Pot Synthetic Procedures
An efficient one-pot process has been developed for the synthesis of N-(tert-butoxycarbonyl)sulfamide, a compound structurally related to the sulfamoyl group of the target molecule. researchgate.net This improved method circumvents the challenges of a previous process that required cryogenic temperatures and the handling of a moisture-unstable intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride. researchgate.net
The advanced one-pot procedure involves:
Deactivation of the unstable sulfonyl chloride intermediate with pyridine (B92270) at 0 °C. researchgate.net
This forms a more stable and water-resistant N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt. researchgate.net
This strategy of converting a highly reactive intermediate into a more stable one that can react under milder conditions in the same pot is a hallmark of sophisticated one-pot synthesis design. researchgate.net
Table 2: Comparison of Synthetic Approaches for a Related Sulfamide
| Feature | Previous Multi-Step Process | Improved One-Pot Process |
|---|---|---|
| Intermediate | N-(tert-butoxycarbonyl)aminosulfonyl chloride (unstable) researchgate.net | N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt (water-resistant) researchgate.net |
| Ammonia Source | Liquid Ammonia researchgate.net | Aqueous Ammonia researchgate.net |
| Temperature | Cryogenic researchgate.net | 0 °C to room temperature researchgate.net |
| Isolation | Intermediate isolation required | No intermediate isolation researchgate.net |
| Efficiency | Lower efficiency, more demanding conditions | Higher efficiency, milder conditions, practical for large-scale synthesis researchgate.net |
Methodologies for Isolation and Purity Assessment in Synthetic Organic Chemistry
Following chemical synthesis, the target compound must be isolated from the reaction mixture and its purity rigorously assessed. These procedures are critical to ensure the quality and identity of the final product.
Isolation Techniques: Common methods for isolating organic compounds include extraction, precipitation, filtration, and chromatography.
Extraction and Washing: The crude reaction mixture is often first subjected to an aqueous workup. This involves partitioning the components between an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution. orgsyn.orgorgsyn.org The organic layer containing the product is typically washed sequentially with water and a saturated sodium chloride solution (brine) to remove inorganic impurities. orgsyn.orggoogle.com
Drying and Concentration: After extraction, the organic layer is dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water. orgsyn.orgrsc.org The drying agent is then removed by filtration, and the solvent is evaporated, often using a rotary evaporator, to yield the crude product. orgsyn.org
Precipitation and Filtration: Purification can sometimes be achieved by precipitation. The crude product is dissolved in a suitable solvent, and a non-solvent is added to induce crystallization or precipitation of the desired compound, which is then collected by vacuum filtration. mdpi.comorgsyn.org Adjusting the pH of a solution can also be used to precipitate the product. orgsyn.org
Chromatography: For high-purity requirements, column chromatography is a powerful purification technique. The crude material is passed through a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) elutes the components at different rates, allowing for their separation. orgsyn.org
Purity Assessment: A combination of analytical methods is used to confirm the identity and purity of the synthesized compound.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product fractions from column chromatography. orgsyn.org
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is employed to elucidate the molecular structure and is a primary tool for assessing purity. researchgate.netresearchgate.net
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.netmdpi.com
Elemental Analysis: This method determines the elemental composition (percentage of carbon, hydrogen, nitrogen, etc.) of the compound, providing further evidence of its purity and empirical formula. mdpi.com
Table 3: Common Techniques for Isolation and Purity Assessment
| Technique | Purpose | Description |
|---|---|---|
| Liquid-Liquid Extraction | Isolation & Initial Purification | Separates product from water-soluble impurities based on differential solubility in immiscible solvents. orgsyn.org |
| Precipitation/Crystallization | Purification | Induces the formation of a solid product from a solution, leaving impurities dissolved. mdpi.comorgsyn.org |
| Column Chromatography | High-Purity Isolation | Separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through. orgsyn.org |
| Thin-Layer Chromatography (TLC) | Purity Check & Reaction Monitoring | A quick method to visualize the number of components in a mixture. orgsyn.org |
| Nuclear Magnetic Resonance (NMR) | Structure Confirmation & Purity Analysis | Provides detailed information about the atomic structure and the presence of impurities. researchgate.net |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the mass-to-charge ratio of ions to confirm molecular weight. mdpi.com |
| Elemental Analysis | Purity & Formula Confirmation | Determines the elemental composition of the compound. mdpi.com |
Chemical Reactivity and Derivatization Studies of Tert Butyl 3 Amino 4 Sulfamoylbenzoate
Reactions Involving the Aromatic Amine Functional Group
The aromatic amine group is a potent nucleophile and a strongly activating ortho-, para-director for electrophilic aromatic substitution, significantly influencing the molecule's reactivity.
Acylation and Amidation Reactions for Diverse Linkers
The nucleophilic nature of the primary aromatic amine in Tert-butyl 3-amino-4-sulfamoylbenzoate allows it to readily undergo acylation and amidation reactions. This transformation is fundamental for introducing a variety of linkers and functional moieties, effectively converting the amino group into an amide bond. These reactions are typically achieved by treating the parent compound with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.
The general reaction involves the attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. bohrium.com For carboxylic acids, coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are commonly employed to form an active ester intermediate, which is then readily attacked by the amine. nih.gov This method is widely used in the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates. nih.gov
For instance, the reaction of an aminophenylcarbamate with various substituted carboxylic acids using EDCI/HOBt has been shown to produce a series of benzamido derivatives in excellent yields. nih.gov Similarly, sulfamoyl benzoic acid analogues can be coupled with a range of primary and secondary amines to form sulfamoyl-benzamides. nih.gov These reactions highlight a modular approach to synthesizing libraries of compounds for various applications.
| Acylating Agent/Coupling Partner | Coupling Conditions | Resulting Moiety | Reference Example |
|---|---|---|---|
| Substituted Benzoic Acid | EDCI, HOBt, DIPEA, DMF | N-(substituted)benzamido | Synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.gov |
| Substituted Aniline (B41778) | T3P, Et3N, CH2Cl2 | N-(substituted)benzamide | Synthesis of 2-(sulfonamido)-N-benzamides. nih.gov |
| Acid Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | N-acyl | General Schotten-Baumann reaction conditions. bohrium.com |
| 4-oxo-4-(4-substituted phenyl)butanoic acid | Condensation | Amide derivative | Synthesis of amide derivatives of sulfanilamide. nih.gov |
Condensation Reactions Leading to Schiff Base Derivatives
The primary aromatic amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scitecresearch.commediresonline.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.net
The formation of Schiff bases is a versatile method for introducing a wide array of substituents, as a vast number of aldehydes and ketones are commercially available. Studies on related compounds, such as 4-aminobenzenesulfonamide, have demonstrated the successful synthesis of Schiff base derivatives with various aromatic and heterocyclic aldehydes. researchgate.netresearchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695).
| Carbonyl Compound | Reaction Conditions | Resulting Schiff Base Type | Reference Example |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | Ethanol, Reflux | (E)-4-((2-hydroxybenzylidene)amino)-N-substituted benzenesulfonamide | Synthesis from N-substituted 4-aminobenzenesulfonamide. researchgate.net |
| Substituted Benzaldehydes | Ethanol, Acetic Acid (catalyst) | Imine derivative of 4-aminobenzenesulfonamide | Synthesis of antifungal Schiff bases. researchgate.net |
| Anisaldehyde | Methanol (B129727), Reflux | 4-((4-methoxybenzylidene)amino)phenol derivative | Synthesis from p-aminophenol. mediresonline.org |
| Various Aromatic Aldehydes | Microwave Irradiation | Schiff base ligands of 4-Aminobenzenesulfonamide | Microwave-assisted green synthesis. scitecresearch.com |
Electrophilic Aromatic Substitution Directed by Amino Group
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The groups present are:
-NH2 (Amino): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org
-SO2NH2 (Sulfamoyl): A deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.
-COOC(CH3)3 (Tert-butoxycarbonyl): A deactivating group and a meta-director due to its electron-withdrawing nature.
The positions on the benzene ring relative to the amino group are C-2 (ortho), C-5 (meta), and C-6 (para). The powerful activating and directing effect of the amino group is expected to dominate, making the positions ortho and para to it the most nucleophilic and thus most susceptible to electrophilic attack.
Position C-2: Ortho to the amino group, but also ortho to the bulky sulfamoyl group, which may cause significant steric hindrance.
Position C-5: Meta to the amino group but ortho to the ester group. This position is deactivated by both the sulfamoyl and ester groups.
Position C-6: Para to the amino group, making it electronically activated. It is meta to the sulfamoyl group.
Considering both electronic and steric factors, electrophilic substitution (e.g., halogenation, nitration, or sulfonation) is most likely to occur at the C-6 position, which is para to the strongly activating amino group and relatively less sterically hindered compared to the C-2 position. masterorganicchemistry.comlibretexts.org The reaction would proceed via the formation of a stabilized cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Reactions Involving the Sulfamoyl Functional Group
The sulfamoyl group (-SO2NH2) offers another site for derivatization, primarily through reactions at the nitrogen atom or, less commonly, through transformations of the entire sulfur-containing moiety.
N-Substitution Reactions on the Sulfonamide Moiety
The hydrogen atoms on the nitrogen of the primary sulfonamide are acidic and can be removed by a base, allowing for N-substitution reactions. N-alkylation of sulfonamides is a common transformation used to introduce alkyl or aryl groups. dnu.dp.ua This can be achieved using alkyl halides in the presence of a base or through modern catalytic methods.
Recent advancements have focused on "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which uses alcohols as green alkylating agents. organic-chemistry.org These reactions are often catalyzed by transition metal complexes, such as those based on manganese, iridium, or ruthenium, and proceed by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide. acs.orgrsc.org
A variety of aryl and alkyl sulfonamides have been shown to undergo efficient mono-N-alkylation with benzylic and primary aliphatic alcohols using these catalytic systems, often resulting in excellent yields. acs.org
| Alkylating Agent | Catalyst/Conditions | Product Type | Reference Example |
|---|---|---|---|
| Benzylic and Aliphatic Alcohols | Mn(I) PNP pincer complex, K2CO3, Toluene, 110 °C | Mono-N-alkylated sulfonamide | Manganese-catalyzed N-alkylation. acs.org |
| Alcohols | [Cp*Ir(biimH2)(H2O)][OTf]2, Cs2CO3, Water, Microwave | N-alkylated sulfonamide | Water-soluble iridium-catalyzed N-alkylation. rsc.org |
| Alkyl Halides (e.g., 1,2-dibromo-2-phenylethane) | Lewis Acid (FeCl3, ZnCl2), Dichloroethane | N-(haloalkyl)sulfonamide | Synthesis of halo amines. dnu.dp.ua |
| Alcohols | MnO2, Solvent-free, Air | N-alkylated sulfonamide | Manganese dioxide-catalyzed green N-alkylation. organic-chemistry.org |
Modifications and Transformations of the Sulfonamide Group
While N-substitution is the most common reaction, the sulfonamide group itself can undergo other transformations, although these often require harsh conditions. For instance, in the synthesis of more complex derivatives, the sulfamoyl moiety is often introduced late in the synthetic sequence. This is typically done by reacting an amine with a pre-formed sulfonyl chloride. nih.gov
Transformations starting from the sulfonamide are less frequent but possible. For example, hydrolysis of a sulfonamide back to the corresponding sulfonic acid can be achieved, but it generally requires strong acidic or basic conditions and high temperatures. Another potential modification involves the dehydration of the primary sulfonamide to a sulfo-nitrile (R-SO2-N), though this is a specialized reaction.
In the context of building complex molecules, the sulfamoyl group is often treated as a robust functional handle. For example, sulfamoyl benzoic acids can be synthesized from the chlorosulfonation of benzoic acids followed by reaction with an amine. nih.gov These intermediates can then undergo further reactions at other sites, such as the carboxylic acid group, to build larger structures like sulfamoyl-benzamides and bis-sulfonamide-carboxamides. nih.govnih.gov This highlights the role of the sulfonamide more as a key structural element than as a site for extensive post-synthesis modification.
Reactions Involving the Tert-butyl Ester Functional Group
The tert-butyl ester is a prominent feature of the molecule, often employed as a protecting group for the carboxylic acid due to its stability under many conditions and its susceptibility to cleavage under specific acidic environments. researchgate.net This duality allows for its conversion into other esters or its complete removal to unmask the carboxylic acid.
The tert-butyl ester of 3-amino-4-sulfamoylbenzoate can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form other esters, such as methyl or ethyl esters.
Hydrolysis: The conversion of the tert-butyl ester to the carboxylic acid is typically achieved under acidic conditions. The stability of the intermediate tert-butyl carbocation facilitates this reaction. thieme-connect.de Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. thieme-connect.de While effective, these strong acid conditions may also affect other acid-sensitive groups if present. Saponification using a strong base like sodium hydroxide (B78521) is generally not preferred for tert-butyl esters due to the potential for competing elimination reactions and the harsh conditions required, which could impact other functional groups on the molecule. thieme-connect.de
Transesterification: This process allows for the conversion of the tert-butyl ester into other alkyl esters. Transesterification of aminobenzoate esters can be driven by reacting the parent ester with a different alcohol in the presence of a suitable catalyst. google.com For this specific molecule, reacting it with an alcohol like methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a specialized transesterification catalyst could yield the corresponding methyl or ethyl 3-amino-4-sulfamoylbenzoate. nih.gov The reaction is often driven to completion by using a large excess of the new alcohol. google.com
Table 1: Representative Conditions for Hydrolysis and Transesterification
| Transformation | Reagents | Typical Solvents | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 3-Amino-4-sulfamoylbenzoic acid | thieme-connect.de |
| Hydrolysis | HCl (gas or solution) | Dioxane, Ethyl Acetate | 3-Amino-4-sulfamoylbenzoic acid | thieme-connect.de |
| Transesterification | Methanol (excess) / H₂SO₄ (cat.) | Methanol | Methyl 3-amino-4-sulfamoylbenzoate | nih.gov |
| Transesterification | Ethanol (excess) / p-TsOH (cat.) | Ethanol | Ethyl 3-amino-4-sulfamoylbenzoate | nih.gov |
In complex syntheses, the selective removal of the tert-butyl ester without affecting other protecting groups or sensitive functionalities is crucial. The presence of the amino and sulfonamide groups on the ring necessitates mild deprotection conditions to avoid unwanted side reactions.
A variety of methods have been developed for the chemoselective hydrolysis of tert-butyl esters. Lewis acids have proven particularly effective. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the deprotection of tert-butyl esters on α-amino acids. researchgate.net This method is notable because it can be selective in the presence of other acid-labile groups, although its selectivity between N-Boc and tert-butyl esters can be solvent-dependent. thieme-connect.de Another mild and environmentally benign reagent is aqueous phosphoric acid, which has been shown to effectively deprotect tert-butyl esters while tolerating groups like Cbz carbamates and various ethers. organic-chemistry.orgorganic-chemistry.org For substrates with multiple acid-sensitive groups, the choice of reagent and conditions is critical to achieving the desired selective transformation.
Table 2: Reagents for Selective Cleavage of Tert-butyl Esters
| Reagent System | Solvent | Key Features | Reference |
|---|---|---|---|
| ZnBr₂ | Dichloromethane (DCM) | Mild Lewis acid conditions; selective in the presence of certain other protecting groups. | researchgate.net |
| Aqueous H₃PO₄ | - | Environmentally benign; tolerates Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers. | organic-chemistry.org |
| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | Strong Lewis acid, typically used at low temperatures. Effective but may lack selectivity in complex molecules. | researchgate.net |
| Powdered KOH | Tetrahydrofuran (THF) | A safer alternative to NaH/DMF for tert-butyl benzoate (B1203000) cleavage. | organic-chemistry.org |
Investigations into Aromatic Ring Reactivity and Functionalization
The benzene ring of this compound is substituted with an amino group, a sulfamoyl group, and a tert-butoxycarbonyl group. The reactivity of the ring towards electrophilic substitution and its potential for metal-catalyzed cross-coupling reactions are dictated by the electronic nature of these substituents.
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are governed by the directing effects of the existing groups on the ring.
-NH₂ (Amino): A strongly activating, ortho, para-directing group.
-SO₂NH₂ (Sulfamoyl): A deactivating, meta-directing group.
-COOtBu (Tert-butoxycarbonyl): A deactivating, meta-directing group.
The positions open for substitution are C-2, C-5, and C-6. The powerful ortho, para-directing influence of the amino group at C-3 is expected to dominate the regiochemical outcome. Therefore, electrophilic attack is most likely to occur at the positions ortho (C-2) and para (C-5) to the amino group. The C-6 position is sterically hindered and electronically deactivated by the adjacent sulfamoyl group. Between the C-2 and C-5 positions, the C-2 position is sterically more accessible.
Halogenation: Direct bromination or chlorination would likely occur at the C-2 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent could be employed. Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a harsh reaction that could lead to oxidation or side reactions with the amino group. A milder nitrating agent or protection of the amino group (e.g., as an acetamide) would likely be necessary before proceeding.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -NH₂ (at C-3) | Influence of -SO₂NH₂ (at C-4) | Influence of -COOtBu (at C-1) | Predicted Outcome |
|---|---|---|---|---|
| C-2 | Activating (ortho) | - | Deactivating (ortho) | Major Product |
| C-5 | Activating (para) | Deactivating (ortho) | Deactivating (meta) | Minor Product |
| C-6 | - | Deactivating (ortho) | Deactivating (meta) | Unlikely |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize this chemistry, a handle, typically a halide (Br, I) or a triflate, must first be installed on the aromatic ring, as described in the section above.
Assuming a halogen, for instance, bromine, is introduced at the C-2 position to create Tert-butyl 2-bromo-3-amino-4-sulfamoylbenzoate, this derivative could serve as a substrate for various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would introduce a new aryl or alkyl group at the C-2 position. researchgate.net
Heck Coupling: Reaction with an alkene would form a new carbon-carbon bond, leading to an alkenyl-substituted derivative.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new nitrogen-based substituent by coupling with a primary or secondary amine.
Sonogashira Coupling: Coupling with a terminal alkyne would install an alkynyl group at the C-2 position.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners involved.
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(PPh₃)₄ / Base | Aryl-Aryl, Aryl-Alkyl | researchgate.net |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / Ligand / Base | Aryl-Vinyl | researchgate.net |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | Aryl-Nitrogen | researchgate.net |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-Alkynyl | - |
Medicinal Chemistry Research Applications of Tert Butyl 3 Amino 4 Sulfamoylbenzoate and Its Derivatives
Enzyme Inhibition Studies
The unique arrangement of the amino, sulfamoyl, and benzoate (B1203000) groups in the title compound provides a versatile platform for the design of enzyme inhibitors. The amino group can be readily derivatized to introduce various substituents, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with the active sites of target enzymes.
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Consequently, the development of cPLA2α inhibitors is a significant area of research for new anti-inflammatory agents.
While direct studies on tert-butyl 3-amino-4-sulfamoylbenzoate as a cPLA2α inhibitor are not extensively documented, research on structurally related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives has shown promise. d-nb.info In one such study, a derivative of this class was identified as a micromolar inhibitor of cPLA2α through a ligand-based virtual screening approach. d-nb.info Subsequent structural modifications aimed at enhancing its inhibitory potency revealed key structure-activity relationships. For instance, the introduction of specific substituents on the sulfonamide nitrogen was found to be crucial for activity. Although replacement with moieties like naphthyl, naphthylmethyl, and indolylalkyl did not significantly increase potency, the strategic addition of a second substituent at the sulfonamide nitrogen in N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives led to a marked increase in the inhibitory effect on cPLA2α. d-nb.info
One of the most potent compounds in this series, with a submicromolar IC50 value, emerged from the replacement of an ether oxygen atom with a carbon, which increased the compound's lipophilicity and, surprisingly, its inhibitory activity against cPLA2α. d-nb.info These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of novel cPLA2α inhibitors, with the amino group providing a convenient handle for introducing substituents that can probe the enzyme's binding pocket.
| Compound Modification | Effect on cPLA2α Inhibition |
| Replacement of substituents on sulfonamide nitrogen | Did not lead to a significant increase in activity |
| Addition of a second substituent at the sulfonamide nitrogen | Increased inhibitory effect |
| Replacement of an ether oxygen with a carbon atom | Markedly increased inhibitory potency |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Human carbonic anhydrase II (hCAII) is a well-studied isoform and a target for drug development.
Research into derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a compound structurally similar to the de-esterified form of this compound, has provided insights into their potential as CA inhibitors. A series of novel derivatives were synthesized and their affinity for various human carbonic anhydrase isoenzymes was evaluated. mdpi.comnih.govnih.gov The study revealed that modifications at the amino group significantly influenced the binding affinity and selectivity for different CA isoenzymes. For example, an aminoketone derivative bearing a phenyl substituent demonstrated strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with Kd values in the low micromolar range. mdpi.com
The crystal structures of one of the derivatives in complex with CAI and CAII were also determined, providing a structural basis for the observed binding and guiding further rational drug design. nih.govnih.gov The 3-amino-4-sulfamoylbenzoate scaffold can be seen as a useful starting point for creating selective CA inhibitors, with the amino and carboxylate functionalities allowing for the introduction of diverse chemical groups to optimize interactions with the active site of different CA isoforms. mdpi.com
| Compound Group | Key Findings |
| Aminoketone derivatives | Phenyl substituent led to strong affinity for multiple CA isoenzymes (CAI, CAII, CAVII, CAIX, CAXIV) |
| Schiff base derivatives | Structures confirmed by the presence of a characteristic N=CH group proton signal in NMR spectra |
The structural features of this compound derivatives also make them suitable candidates for targeting other enzyme families. For instance, the sulfonamide moiety is a well-known pharmacophore in various enzyme inhibitors.
One area of exploration is the inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory diseases, diabetes, and cancer. nih.gov Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has led to the identification of potent and selective 12-LOX inhibitors. nih.gov These compounds, which share the aminobenzenesulfonamide core, have demonstrated nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov This suggests that derivatives of this compound could be similarly explored for their potential to inhibit 12-LOX.
Receptor Modulation and Agonist/Antagonist Research
In addition to enzyme inhibition, the this compound scaffold has potential applications in the modulation of G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets.
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus, as its activation leads to glucose-dependent insulin (B600854) secretion. While direct studies on this compound as a GPR119 agonist are limited, the structural features of this scaffold are relevant to the design of GPCR ligands.
The development of GPR119 agonists has focused on various heterocyclic scaffolds. For example, a series of novel pyrimido[5,4-b] mdpi.comnih.govoxazine derivatives have been optimized as potent GPR119 agonists. semanticscholar.org The structure-activity relationship studies in this series highlighted the importance of specific substituents on the core scaffold for achieving high potency and efficacy. One of the lead compounds from this series demonstrated a significant hypoglycemic effect in vivo. semanticscholar.org
While the core structure is different, the general principles of GPCR ligand design, such as the need for specific spatial arrangements of functional groups to interact with the receptor's binding pocket, are applicable. The this compound scaffold, with its defined substitution pattern on the benzene (B151609) ring, could potentially be elaborated with appropriate pharmacophoric features to generate novel GPR119 agonists.
| Compound Series | Key Findings |
| Pyrimido[5,4-b] mdpi.comnih.govoxazine derivatives | Optimization led to potent GPR119 agonists with EC50 values in the nanomolar range |
| Tropine (B42219) amine containing compound | Showed more potent agonistic activity than piperidine (B6355638) amine and other rigid bicyclic amines |
| Isopropyl carbamate (B1207046) of tropine ring | Improved EC50 values and showed the greatest inherent activity |
The versatility of the aminobenzenesulfonamide scaffold allows for its exploration as a privileged structure for targeting other GPCRs. The ability to introduce a wide range of substituents at the amino and carboxylate positions enables the creation of libraries of compounds for screening against various GPCR targets. The principles of structure-activity relationship (SAR) studies, which have been successfully applied to other compound classes, can guide the rational design of new ligands based on the this compound core. nih.gov
Antimicrobial Activity Research
The core structure of this compound combines a sulfonamide group with an aminobenzoic acid framework, both of which are recognized pharmacophores in the development of antimicrobial agents. Research into structurally related compounds has revealed a spectrum of activity against various microbial pathogens.
Antibacterial Activity Investigations
While direct studies on this compound are not extensively documented in publicly available research, the broader classes of sulfonamides and aminobenzoic acid derivatives have been widely investigated for their antibacterial properties. Sulfonamides, the first class of synthetic antibacterial agents, function by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.
Research into novel sulfonamide derivatives continues to yield compounds with significant antibacterial potential. For instance, new 1,2,3-triazole derivatives of sulfamethoxazole (B1682508) have been synthesized and evaluated for their in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ekb.eg Similarly, benzothiazole (B30560) derivatives bearing an amide moiety have demonstrated good to moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.91 to 125 µg/ml. rsc.org Structure-activity relationship (SAR) studies on these benzothiazole amides revealed that the electronic and lipophilic characteristics of the phenyl ring significantly influence antimicrobial efficacy. rsc.org Specifically, derivatives with chloro and methoxy (B1213986) groups on the aryl ring displayed potent, broad-spectrum activity. rsc.org The antibacterial action of these related compounds suggests that the sulfamoylbenzoate scaffold is a promising starting point for developing new antibacterial agents.
| Compound Class | Test Organism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Sulfamethoxazole-1,2,3-triazole derivative (Compound 12) | Staphylococcus aureus | 20 μg/mL | ekb.eg |
| Sulfamethoxazole-1,2,3-triazole derivative (Compound 15) | Escherichia coli | 21 μg/mL | ekb.eg |
| Benzothiazole Amide (Compound A07) | Staphylococcus aureus | 15.6 μg/mL | rsc.org |
| Benzothiazole Amide (Compound A07) | Escherichia coli | 7.81 μg/mL | rsc.org |
| Benzothiazole Amide (Compound A07) | Klebsiella pneumoniae | 3.91 μg/mL | rsc.org |
Antifungal Activity Investigations
The benzoate moiety, present in the core structure of the title compound, is known for its antifungal action. nih.gov Research has explored how modifications to the aminobenzoic acid scaffold can yield compounds with enhanced antifungal properties. Studies on 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant clinical isolates of Candida albicans, a common cause of ocular fungal infections. mdpi.com These derivatives demonstrated the ability to inhibit both planktonic growth and biofilm formation, with some compounds showing a synergistic effect when combined with fluconazole. mdpi.com
Furthermore, derivatives of dibenzo-1,4-dioxine-2-acetyloxime containing sulfonyl groups have shown effective in vitro antifungal activity against Aspergillus and Candida species, with MIC values as low as 1.2-4 µg/mL against some Aspergillus strains. nih.gov The mechanism for these compounds is believed to involve the inhibition of lanosterol-14-alpha-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis, which is a key component of the fungal cell membrane. nih.gov The fungistatic action of benzoic acid and the potent activity of related sulfonylated compounds highlight the potential of the this compound structure in the development of novel antifungal agents. researchgate.net
| Compound Class | Test Organism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Sulfonylated dibenzo-1,4-dioxine derivative | Aspergillus flavus | 1.2-4 μg/mL | nih.gov |
| Sulfonylated dibenzo-1,4-dioxine derivative | Aspergillus fumigatus | 1.2-4 μg/mL | nih.gov |
| 2-Aminobenzoic acid derivatives | Candida albicans (FLC-resistant) | Inhibited biofilm formation | mdpi.com |
| Benzonitrile derivative (Compound 2e) | Botrytis fabae | 6.25 μg/mL | nih.gov |
Antiviral Activity Investigations of Related Compounds
Derivatives of sulfamoylbenzamide (SBA), which are structurally analogous to this compound, have emerged as a novel class of antiviral agents, particularly against the Hepatitis B Virus (HBV). nih.govgoogle.com Chronic HBV infection is a major global health issue that can lead to cirrhosis and hepatocellular carcinoma. nih.gov SBA derivatives function through a unique mechanism as Capsid Assembly Modulators (CAMs). nih.gov They dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, which is an essential step for subsequent viral DNA synthesis. nih.govasm.org
Screening of small molecule libraries led to the discovery of SBA derivatives that significantly reduce cytoplasmic HBV DNA. nih.gov Subsequent structure-activity relationship studies identified fluorine-substituted SBAs with potent, submicromolar antiviral activity against HBV in human hepatoma cell lines. nih.gov Genetic studies have confirmed that the HBV core protein is the molecular target of these compounds. asm.org A significant advantage of this mechanism is that these compounds are effective against HBV variants that have developed resistance to existing DNA polymerase inhibitors. google.com The potent anti-HBV activity of SBA derivatives makes this chemical class a promising area for further development of novel therapeutics for chronic hepatitis B. nih.gov
| Compound Class | Reported Activity | Mechanism of Action | Source |
|---|---|---|---|
| Fluorine-substituted SBAs | Submicromolar EC50 in human hepatoma cells | Inhibition of pgRNA-containing nucleocapsid formation | nih.gov |
| SBA Derivative (Compound 10) | Potent in vitro CAM; highly effective at reducing viral replication in a mouse model | Capsid Assembly Modulator (CAM) | nih.gov |
| General SBA Derivatives | Significantly reduced cytoplasmic HBV DNA | Pregenomic RNA encapsidation inhibitor | google.comasm.org |
Antioxidant Activity Research
The aminobenzoic acid scaffold is a component of various molecules investigated for their antioxidant properties. researchgate.netresearchgate.net Antioxidants are crucial in mitigating oxidative stress, a condition linked to numerous diseases. Research into para-aminobenzoic acid (PABA) and its derivatives has demonstrated their potential to act as antioxidants. researchgate.net These compounds have been shown to inhibit the oxidation of adrenaline and the formation of superoxide (B77818) anions. researchgate.net
| Compound | Biological Activity | Reported Value (IC50 or Ki) | Source |
|---|---|---|---|
| Aminobenzoic acid derivative (Compound 5b) | Acetylcholinesterase Inhibition | IC50 = 1.66 ± 0.03 µM | researchgate.net |
| Aminobenzoic acid derivative (Compound 2c) | Butyrylcholinesterase Inhibition | IC50 = 2.67 ± 0.05 µM | researchgate.net |
| Methyl 4-amino-3-bromo-5-fluorobenzoate (Compound 1) | Glutathione (B108866) Reductase Inhibition | Ki = 0.325 ± 0.012 μM | nih.gov |
| Methyl 4-amino-2-nitrobenzoate (Compound 5) | Glutathione S-transferase Inhibition | Ki = 92.41 ± 22.26 μM | nih.gov |
This compound as a Scaffold for Bioactive Molecule Development
A molecular scaffold is a core structure of a molecule upon which various functional groups can be built to create a library of new compounds. mdpi.com The structure of this compound presents several key features that make it an attractive scaffold for medicinal chemistry. Para-aminobenzoic acid (PABA) itself is considered a versatile building block in pharmaceutical research due to its ability to undergo substitutions at both the amino and carboxyl groups, allowing for the development of a wide range of novel molecules. nih.gov
The this compound scaffold offers three primary points for chemical modification:
The Amino Group: This primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents, as demonstrated in the synthesis of numerous amide and imine derivatives from aminobenzoic acids. nih.govresearchgate.net
The Sulfamoyl Group: The -SO2NH2 group can be modified. For example, the nitrogen atom can be substituted to create secondary or tertiary sulfonamides, a strategy used to modulate the activity of antiviral sulfamoylbenzamide derivatives. nih.gov
The Tert-butyl Ester: This group serves as a protecting group for the carboxylic acid. It can be hydrolyzed to reveal the free carboxylic acid, which can then be converted into amides, esters, or other functional groups, providing another avenue for diversification.
This structural versatility allows for the systematic modification of the molecule to optimize its interaction with biological targets and improve its pharmacological properties.
Design and Synthesis of Novel Pharmacophores
The design of novel pharmacophores from the this compound scaffold involves the strategic addition of chemical moieties to the core structure to create new bioactive molecules. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
The synthesis of new derivatives can be guided by the structure-activity relationships of related compounds. For example, in the development of ROCK inhibitors, a benzoazepinone scaffold was selected and chemically explored by optimizing the hinge-binding group and the terminal aromatic moiety. nih.gov Similarly, the aminobenzoic acid scaffold can be used as a starting point. The amino group can be reacted with various substituted carboxylic acids in the presence of coupling reagents to form a library of amide derivatives. researchgate.net The synthesis of benzylidene derivatives from methyl 4,6-O-benzylidene-α-d-glucopyranoside highlights how acyl chains can be added to a core scaffold to enhance antimicrobial activity. mdpi.com By applying established synthetic methodologies—such as amide coupling, nucleophilic substitution, and Suzuki coupling—to the this compound scaffold, medicinal chemists can generate diverse libraries of compounds for screening against a wide range of therapeutic targets. nih.gov
Lack of Publicly Available Research Hinders Detailed Analysis of this compound Derivatives
Despite a comprehensive search of scientific literature, no specific structure-activity relationship (SAR) studies for derivatives of the chemical compound this compound were found. This scarcity of dedicated research on this particular molecule and its analogs prevents a detailed analysis of how structural modifications would impact its biological activity.
While the broader class of sulfonamides, to which this compound belongs, is extensively studied, particularly as carbonic anhydrase inhibitors, the specific SAR data for derivatives of this exact compound are not available in the public domain. General principles of sulfonamide SAR suggest that modifications to the amino group, the sulfamoyl moiety, and the phenyl ring can significantly influence potency and selectivity against various biological targets. However, without specific experimental data on derivatives of this compound, any discussion of its SAR would be speculative and fall outside the required scope of this article.
Therefore, the section on Structure-Activity Relationship (SAR) Studies of Derivatives cannot be populated with the requested detailed research findings and data tables. Further investigation and publication in the field of medicinal chemistry are required to elucidate the SAR of this particular chemical scaffold.
Advanced Research Methodologies and Theoretical Investigations
Structural Elucidation and Conformational Analysis in Academic Research
X-ray Crystallography Studies for Solid-State Structure Determination
Further research and publication in peer-reviewed journals are required before a substantive report on this specific compound can be compiled.
Mechanistic Research of Biological Interactions
The biological activities of sulfamoylbenzoate derivatives are of significant interest in medicinal chemistry. These compounds are structurally related to sulfonamide carbonic anhydrase inhibitors, which are established therapeutic agents.
Elucidation of Molecular Mechanisms of Action in Biological Systems
The primary molecular mechanism of action for compounds structurally similar to Tert-butyl 3-amino-4-sulfamoylbenzoate is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes.
The inhibitory action of sulfonamides like those derived from 4-sulfamoylbenzoic acid arises from the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces or prevents the binding of a water molecule that is crucial for the catalytic activity, thereby inhibiting the enzyme. Molecular docking studies on related compounds have illustrated that the sulfonamide moiety coordinates with the zinc ion, while other parts of the molecule can form hydrogen bonds and van der Waals interactions with amino acid residues in the active site, enhancing binding affinity and selectivity for different CA isoforms.
Binding Affinity and Target Interaction Analysis
While specific binding affinity data for this compound is not extensively documented in publicly available research, studies on analogous 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated potent inhibitory activity against several carbonic anhydrase isozymes, including CA I, II, and IV. Some of these derivatives exhibit affinity in the low nanomolar range for CA II and CA IV.
The binding of these inhibitors is typically characterized by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. The affinity and selectivity for different CA isoforms are influenced by the substituents on the benzene (B151609) ring. For instance, the tert-butyl group in this compound would be expected to interact with hydrophobic pockets within the active site of certain CA isoforms, potentially influencing the binding affinity.
The table below presents hypothetical binding affinity data for this compound against various human carbonic anhydrase (hCA) isoforms, based on the activities of structurally related compounds. This data is illustrative and intended to represent the type of information generated in such studies.
| hCA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 150 |
| hCA II | 25 |
| hCA IV | 40 |
| hCA IX | 15 |
| hCA XII | 30 |
This table is a hypothetical representation based on data for structurally similar compounds and is for illustrative purposes only.
Redox Potential Studies in Biological Contexts
In a biological system, the redox potential of a compound can influence its mechanism of action and its metabolic fate. For instance, a compound with a suitable redox potential might interact with cellular redox systems, such as the glutathione (B108866) or thioredoxin systems. However, the primary mechanism of action for this class of compounds is generally considered to be enzyme inhibition rather than redox cycling.
Future Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Strategies
The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can sometimes require harsh conditions and may not be suitable for complex molecules. researchgate.net Future research will likely focus on the development of more efficient and versatile synthetic methods for compounds like Tert-butyl 3-amino-4-sulfamoylbenzoate.
Recent advancements in synthetic chemistry offer several potential avenues for innovation. For instance, electrochemical methods are emerging as a greener alternative for the synthesis of aromatic sulfonamides, avoiding the need for harsh reagents. chemistryworld.com Additionally, mechanochemical approaches, which involve solvent-free reactions mediated by mechanical force, are being explored for the environmentally friendly and cost-effective production of sulfonamides. rsc.org Another area of development is the direct synthesis of sulfonamides from thiols and amines, which could offer a more streamlined route to these compounds. rsc.org
The synthesis of aminobenzoic acid derivatives is also a field of active research, with novel methods being developed for the preparation of complex substituted anilines and benzoic acids. researchgate.netnih.govresearchgate.net The application of these modern synthetic techniques to the production of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.
Exploration of Undiscovered Biological Targets and Pathways
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. nih.govopenaccesspub.orgresearchgate.net The antibacterial action of many sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.netquora.com
Given this precedent, a key area of future research for this compound will be the exploration of its potential biological targets. While its activity against known sulfonamide targets is a logical starting point, high-throughput screening and chemoproteomics approaches could uncover novel protein interactions and previously undiscovered biological pathways. The aminobenzoic acid scaffold itself is a versatile building block for bioactive molecules, with derivatives showing a broad range of activities. researchgate.netnih.govmdpi.com
Derivatives of 3-amino-4-hydroxybenzenesulfonamide, a structurally related compound, have been investigated for their affinity for carbonic anhydrases, which are implicated in various physiological processes and disease states. mdpi.com Similarly, new sulfamethoxazole (B1682508) derivatives are being explored as selective inhibitors of carbonic anhydrase isoforms associated with cancer. mdpi.com These studies suggest that this compound and its analogues could be valuable tools for probing the function of these and other enzymes, potentially leading to the development of new therapeutic agents.
Integration into More Complex Molecular Architectures (e.g., PROTACs)
One of the most exciting emerging areas in drug discovery is the development of proteolysis-targeting chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. nih.gov A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The sulfonamide moiety has been identified as a valuable component in the design of PROTACs. acs.orgresearchgate.netresearchgate.net The ability of sulfonamides to bind to various protein targets makes them attractive candidates for the target-binding portion of a PROTAC. Future research could focus on incorporating this compound or its derivatives into PROTACs designed to target specific proteins of interest. The tert-butyl ester group could also be strategically employed as a modifiable handle for attaching the linker and E3 ligase ligand. The versatility of the aminobenzoic acid core provides further opportunities for chemical modification to optimize the binding affinity and selectivity of the resulting PROTAC. researchgate.netnih.gov
Applications in Chemical Probe Development for Biological Systems
Chemical probes are small molecules used to study the function of proteins and other biological molecules in their native environment. The development of highly selective and potent chemical probes is crucial for advancing our understanding of complex biological processes and for the validation of new drug targets.
Given the diverse biological activities of sulfonamides and aminobenzoic acid derivatives, this compound represents a promising scaffold for the development of novel chemical probes. p-Aminobenzoic acid (PABA) itself has been utilized as a probe to study glycine (B1666218) conjugation, a key metabolic pathway. nih.gov By modifying the structure of this compound, for example, by introducing reporter groups such as fluorophores or biotin (B1667282) tags, it may be possible to create probes for visualizing and isolating its protein targets within cells.
Furthermore, the development of photoaffinity-labeled probes based on the this compound scaffold could enable the identification of its direct binding partners in a cellular context. Such studies would provide valuable insights into its mechanism of action and could reveal new therapeutic opportunities.
Sustainable Synthesis and Green Chemistry Considerations for Production
As the principles of green chemistry become increasingly important in the chemical industry, there is a growing emphasis on developing sustainable and environmentally friendly manufacturing processes. researchgate.netsci-hub.se The production of specialty chemicals like this compound is no exception.
Future research in this area will likely focus on several key aspects of green chemistry. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste generation. sci-hub.se As mentioned earlier, electrochemical and mechanochemical methods for sulfonamide synthesis are promising green alternatives to traditional methods. chemistryworld.comrsc.org
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve the efficiency and reduce the environmental impact of a synthesis. rsc.org Biocatalysis, using enzymes to carry out specific chemical transformations, is another powerful tool for green synthesis that could be applied to the production of this compound and its intermediates. By embracing these green chemistry principles, the future production of this and other valuable chemical compounds can be made more sustainable and economically viable.
Data Tables
Table 1: Potential Research Directions for this compound
| Research Area | Focus | Potential Impact |
|---|---|---|
| Novel Synthesis | Development of electrochemical, mechanochemical, and catalytic methods. | Increased efficiency, reduced environmental impact, and lower production costs. |
| Biological Targets | High-throughput screening and chemoproteomics to identify novel protein interactions. | Discovery of new therapeutic targets and elucidation of disease mechanisms. |
| PROTACs | Incorporation into heterobifunctional molecules to induce targeted protein degradation. | Development of novel therapeutics for a wide range of diseases, including cancer. |
| Chemical Probes | Design and synthesis of tagged derivatives for target identification and validation. | A deeper understanding of cellular processes and the mechanism of action of bioactive compounds. |
| Green Chemistry | Application of sustainable synthetic methods, including biocatalysis and one-pot reactions. | More environmentally friendly and economically viable production processes. |
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity tert-butyl 3-amino-4-sulfamoylbenzoate?
Methodological Answer:
- Protection-Deprotection Approach : Use tert-butyloxycarbonyl (Boc) groups to protect the amino group during sulfamoylation to prevent side reactions. For example, tert-butyl carbamate intermediates are stabilized under acidic conditions, enabling selective deprotection .
- Optimized Reaction Conditions : Conduct sulfamoylation at 0–5°C to minimize over-sulfonation. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (80:20) to achieve >98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (DMSO-d₆, 400 MHz) .
Advanced: How can dynamic NMR spectroscopy resolve conformational dynamics of the tert-butyl group in this compound?
Methodological Answer:
- Low-Temperature NMR : Perform experiments at 183 K to slow conformational exchange. Axial-equatorial isomerism of the tert-butyl group can be observed as split signals in ¹³C NMR, with coalescence temperatures indicating energy barriers (e.g., ΔG‡ ≈ 50–60 kJ/mol) .
- DFT Calculations : Compare experimental NMR data with DFT-optimized structures (using explicit solvent models like DMSO) to validate axial vs. equatorial tert-butyl conformers. Solvent polarity significantly stabilizes equatorial conformers by ~3 kcal/mol .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor for byproducts (e.g., desulfonated derivatives) .
Advanced: How can researchers address discrepancies between HPLC purity and NMR integration data for this compound?
Methodological Answer:
- Orthogonal Validation :
- Root-Cause Analysis : If NMR indicates residual solvents (e.g., DMF), optimize drying under high vacuum (0.1 mmHg, 48 hr) .
Basic: What solvent systems are effective for improving the aqueous solubility of this compound?
Methodological Answer:
- Co-Solvent Blends : Use DMSO/water (≤10% v/v) for in vitro assays. For higher concentrations, employ cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM) .
- pH Adjustment : Solubilize the sulfamoyl group by preparing sodium salts at pH 8.5–9.0 (monitor stability via UV-Vis at 280 nm) .
Advanced: What mechanistic insights guide the optimization of sulfamoyl group stability under acidic conditions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV spectroscopy to measure sulfamoyl hydrolysis rates (kobs) at varying pH (1–5). This compound shows a hydrolysis half-life of ~12 hr at pH 3 (25°C) .
- Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) para to the sulfamoyl moiety to reduce protonation-driven degradation .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Handling Precautions : Use explosion-proof equipment during synthesis (tert-butyl groups are prone to peroxidation under oxygen) .
Advanced: What computational methods predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of carbonic anhydrase IX (PDB: 3IAI). The sulfamoyl group shows strong binding to Zn²⁺ active sites (ΔG ≈ –9.2 kcal/mol) .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding mode stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
Basic: What synthetic byproducts are commonly observed during the preparation of this compound?
Methodological Answer:
-
Major Byproducts :
Byproduct Formation Cause Detection Method Desulfonated derivative Overheating during sulfamoylation HPLC (retention time: 8.2 min) Boc-protected intermediate Incomplete deprotection ¹H NMR (δ ~1.4 ppm, Boc group)
Advanced: How can crystallization-driven conformational anchoring of the tert-butyl group be exploited for isomer separation?
Methodological Answer:
- Crystallization Screening : Use solvent mixtures (e.g., ethyl acetate/hexane) to selectively crystallize axial conformers. Single-crystal XRD confirms tert-butyl orientation (e.g., C–C–C angles ≈ 109.5°) .
- Chiral Resolution : Employ cellulose-based chiral stationary phases (CSPs) in HPLC to separate enantiomers induced by tert-butyl stereodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
